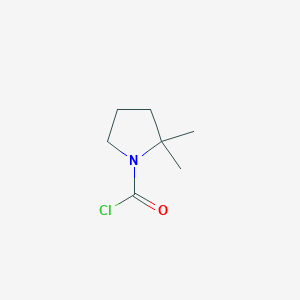![molecular formula C21H21N5O2S2 B2795969 N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide CAS No. 872997-04-1](/img/structure/B2795969.png)
N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide” is a chemical compound that is part of the triazole class . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives, including the compound , involves various synthetic approaches . These compounds are synthesized based on their ability to manifest substituents around a core scaffold in defined three-dimensional representations . The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for the construction of very thermally stable energetic materials .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring fused with a thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Aplicaciones Científicas De Investigación
Anticancer Applications
These compounds have shown promising results in the field of cancer research. They have been found to exhibit anticancer properties, making them potential candidates for the development of new anticancer drugs .
Antimicrobial Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds, which includes the compound , has been found to have antimicrobial properties. This makes them potentially useful in the treatment of various bacterial and fungal infections .
Analgesic and Anti-inflammatory Applications
These compounds have also been found to have analgesic and anti-inflammatory properties. This suggests that they could be used in the development of new pain relief and anti-inflammatory medications .
Antioxidant Applications
The antioxidant properties of these compounds have been explored in scientific research. Antioxidants are important in the prevention of cellular damage, and these compounds could potentially be used in the development of new antioxidant supplements or medications .
Antiviral Applications
The antiviral properties of these compounds have been studied. This suggests potential applications in the treatment of various viral infections .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of conditions related to these enzymes.
Antitubercular Applications
The antitubercular properties of these compounds have been explored. This suggests potential applications in the treatment of tuberculosis .
Drug Design and Development
The structure-activity relationship of these biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Direcciones Futuras
Triazole compounds, including the one , have profound importance in drug design, discovery, and development . They are considered promising building blocks for the construction of very thermally stable energetic materials . Therefore, future research could focus on exploring the potential applications of these compounds in various fields, including medicine and energy.
Propiedades
IUPAC Name |
N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c1-16-7-9-17(10-8-16)15-29-21-12-11-19-23-24-20(26(19)25-21)13-14-22-30(27,28)18-5-3-2-4-6-18/h2-12,22H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUVWXBNBQFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-{[(4-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2795886.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795888.png)

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2795891.png)
![2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2795893.png)

![2-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2795900.png)
![4-morpholino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2795902.png)

![1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine](/img/structure/B2795904.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2795905.png)

![3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2795909.png)